molecular formula C12H16BrClO2 B8031201 5-Bromo-1-butoxy-3-chloro-2-ethoxybenzene

5-Bromo-1-butoxy-3-chloro-2-ethoxybenzene

Cat. No.: B8031201
M. Wt: 307.61 g/mol
InChI Key: NYBGFTUXXBEXKH-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of 5-Bromo-1-butoxy-3-chloro-2-ethoxybenzene involves its interaction with specific molecular targets, leading to the desired chemical transformations. In electrophilic aromatic substitution, the compound forms a sigma-bond with the electrophile, generating a benzenonium intermediate, which then undergoes deprotonation to yield the final product . The pathways involved in these reactions are crucial for understanding the compound’s reactivity and applications.

Comparison with Similar Compounds

5-Bromo-1-butoxy-3-chloro-2-ethoxybenzene can be compared with other benzene derivatives such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical properties and reactivity, making it valuable for targeted applications in various fields.

Properties

IUPAC Name

5-bromo-1-butoxy-3-chloro-2-ethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrClO2/c1-3-5-6-16-11-8-9(13)7-10(14)12(11)15-4-2/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBGFTUXXBEXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=CC(=C1)Br)Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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